molecular formula C25H27N5O2 B12357288 N-(oxan-4-yl)-4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzamide

N-(oxan-4-yl)-4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzamide

Cat. No.: B12357288
M. Wt: 429.5 g/mol
InChI Key: AVEKWRWLWURSHY-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)-4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)-4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzamide typically involves multi-step organic synthesis. The process may start with the preparation of the benzamide core, followed by the introduction of the oxan-4-yl group and the pyridin-2-ylpyrazolidin-4-yl groups through various coupling reactions. Common reagents used in these steps include amines, acids, and coupling agents such as EDC or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-yl)-4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)-4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    N-(oxan-4-yl)-4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzamide: can be compared with other benzamide derivatives or compounds containing similar functional groups.

    Benzamide derivatives: These compounds often exhibit similar chemical reactivity and biological activity.

    Pyridin-2-ylpyrazolidin derivatives: These compounds may share similar pharmacological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C25H27N5O2

Molecular Weight

429.5 g/mol

IUPAC Name

N-(oxan-4-yl)-4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzamide

InChI

InChI=1S/C25H27N5O2/c31-25(29-20-9-13-32-14-10-20)18-6-4-17(5-7-18)23-15-19(8-12-27-23)21-16-28-30-24(21)22-3-1-2-11-26-22/h1-8,11-12,15,20-21,24,28,30H,9-10,13-14,16H2,(H,29,31)

InChI Key

AVEKWRWLWURSHY-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC(=O)C2=CC=C(C=C2)C3=NC=CC(=C3)C4CNNC4C5=CC=CC=N5

Origin of Product

United States

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